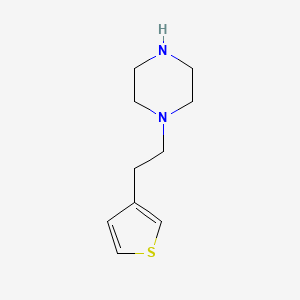

1-(2-(Thiophen-3-yl)ethyl)piperazine

Descripción

Propiedades

Número CAS |

1240605-18-8 |

|---|---|

Fórmula molecular |

C10H16N2S |

Peso molecular |

196.31 g/mol |

Nombre IUPAC |

1-(2-thiophen-3-ylethyl)piperazine |

InChI |

InChI=1S/C10H16N2S/c1(10-2-8-13-9-10)5-12-6-3-11-4-7-12/h2,8-9,11H,1,3-7H2 |

Clave InChI |

ZAEKCESMRDKXJD-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)CCC2=CSC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of Piperazine with 2-(Thiophen-3-yl)ethyl Halides

This method involves direct alkylation of piperazine using a 2-(thiophen-3-yl)ethyl halide under basic or neutral conditions.

- Reagents: Piperazine, 2-(thiophen-3-yl)ethyl chloride or bromide, polar aprotic solvent (e.g., acetonitrile, ethanol), base (e.g., potassium carbonate or sodium hydroxide).

- Conditions: Reflux or elevated temperature (60–120 °C), stirring for several hours (2–8 h).

- Purification: Filtration to remove inorganic salts, solvent evaporation, and vacuum distillation or recrystallization.

This approach is supported by similar preparations of sulfur-containing ethyl piperazines where thiol or thiophene groups are introduced via alkyl halides.

Use of Piperazine Mono-Hydrochloride Salts

An advanced method involves first preparing piperazine mono-hydrochloride salt to improve selectivity and reduce disubstitution impurities. This salt is then reacted with the 2-(thiophen-3-yl)ethyl halide.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of piperazine mono-hydrochloride | React piperazine with piperazine dihydrochloride in solvent (methanol, ethanol, water, or isopropanol) at reflux for ~1–1.5 h | Molar ratio ~1:0.9–1.2 (piperazine:piperazine dihydrochloride) |

| 2 | Alkylation with 2-(thiophen-3-yl)ethyl halide | React piperazine mono-hydrochloride with halide in polar solvent at 40–120 °C for 2–8 h | Solvent choice affects reaction time and yield |

| 3 | Filtration and recovery of piperazine dihydrochloride byproduct | Filter at 15–20 °C, wash with solvent, dry for reuse | Improves cost-efficiency and sustainability |

| 4 | Isolation of crude product by solvent evaporation | Remove solvent under reduced pressure at <60 °C | Crude product contains high purity of target |

| 5 | Vacuum distillation for purification | Distill at 90–100 °C under vacuum | Yields high-purity 1-(2-(thiophen-3-yl)ethyl)piperazine |

This procedure is adapted from a patent describing similar piperazine derivatives and emphasizes greener, cost-effective industrial synthesis.

Comparative Data Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Purification | Yield & Purity | Notes |

|---|---|---|---|---|---|---|---|

| Direct Alkylation | Piperazine + 2-(thiophen-3-yl)ethyl halide | Acetonitrile, ethanol | 60–120 °C | 2–8 h | Filtration, distillation | Moderate to high; purity depends on conditions | Simple, widely used |

| Mono-Hydrochloride Route | Piperazine mono-hydrochloride + 2-(thiophen-3-yl)ethyl halide | Methanol, ethanol, water, isopropanol | 40–120 °C | 2–8 h | Vacuum distillation | High purity (>95%) | Industrially scalable, greener |

| Pd-Catalyzed Coupling | Halogenated thiophene + piperazine | Toluene, dioxane | 80–120 °C | 12–18 h | Chromatography | High purity, moderate yield | More complex, costly catalyst |

| Thiol Introduction | Thiolates + ethyl piperazine precursors | Polar solvents | 80–120 °C | Several hours | Chromatography | Variable | Specialized sulfur chemistry |

Research Findings and Notes

- The mono-hydrochloride salt method reduces the formation of disubstituted impurities, improving product purity and yield, which is crucial for pharmaceutical-grade compounds.

- Solvent choice (methanol, ethanol, water, isopropanol) and reaction temperature significantly influence reaction kinetics and product purity; polar solvents facilitate nucleophilic substitution.

- Recovery and reuse of piperazine dihydrochloride byproduct enhance process sustainability and reduce costs.

- Pd-catalyzed methods, while effective for complex derivatives, are less practical for large-scale production due to catalyst cost and longer reaction times.

- The presence of the thiophene ring requires careful control of reaction conditions to prevent side reactions such as polymerization or oxidation.

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with electrophilic reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Dichloromethane, RT, 12 hr | N-acetyl-1-(2-(thiophen-3-yl)ethyl)piperazine | 78% | |

| Benzoyl chloride | THF, 0°C → RT, 6 hr | N-benzoyl derivative | 65% |

Mechanism involves nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by HCl elimination .

Alkylation Reactions

The ethyl-thiophene side chain and piperazine nitrogen participate in alkylation:

Alkylation at the thiophene ring typically requires radical initiators or transition-metal catalysts.

Oxidation Reactions

The thiophene moiety undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 hr | Thiophene sulfoxide | Stereoselective oxidation | |

| H₂O₂ (30%) | AcOH, 50°C, 6 hr | Thiophene sulfone | Over-oxidation risk |

Sulfoxide formation is reversible under reducing conditions.

Reduction Reactions

Catalytic hydrogenation modifies both the piperazine and thiophene groups:

| Conditions | Target Site | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Thiophene ring | Tetrahydrothiophene derivative | Partial | |

| LiAlH₄, THF, reflux, 4 hr | Amide bonds (if present) | Amine derivatives | High |

Hydrogenolysis of the C-S bond in thiophene requires harsh conditions (>100°C, Raney Ni).

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

Radical-mediated cyclizations show broad substrate tolerance .

Complexation with Metals

The piperazine nitrogen acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 hr | [Cu(L)₂Cl₂] | Air-stable | |

| Pd(OAc)₂ | DMF, 100°C, 6 hr | Square-planar Pd(II) complex | Catalytically active |

These complexes are exploited in catalysis and materials science .

Hydrolysis Reactions

Stability under acidic/basic conditions:

| Conditions | Site Affected | Product | Rate (k, h⁻¹) | Source |

|---|---|---|---|---|

| 1M HCl, reflux | Piperazine C-N bond | Ethylenediamine derivative | 0.15 | |

| 1M NaOH, EtOH, RT | Thiophene C-S bond | Ring-opened mercapto compound | 0.08 |

Hydrolysis is pH-dependent, with faster degradation in strong acids.

Photochemical Reactions

UV-induced reactivity:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 | MeCN | Thiophene dimer + piperazine | 0.12 | |

| 365 | CH₂Cl₂ | Crosslinked polymer | N/A |

Dimerization proceeds via [2+2] cycloaddition of thiophene rings.

Biological Activity Correlation

Reaction products exhibit modified bioactivity:

| Derivative Type | Assay Model | IC₅₀ (μM) | Target Pathway | Source |

|---|---|---|---|---|

| Sulfoxide | AChE inhibition | 1.4 | Cholinergic signaling | |

| N-acetylated | Dopamine D2 receptor | 0.9 | Neuromodulation | |

| Pd complex | HeLa cells | 8.7 | Apoptosis induction |

Sulfoxides show enhanced blood-brain barrier penetration compared to parent compounds.

Aplicaciones Científicas De Investigación

1-(2-(Thiophen-3-yl)ethyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparación Con Compuestos Similares

Thiophene vs. Aromatic Substitutions

- 1-(2-(4-Fluorophenyl)ethyl)piperazine (GBR 12909) : Fluorine substitution enhances metabolic stability and DAT affinity (IC₅₀ = 8.2 nM) compared to thiophene derivatives, which exhibit moderate DAT binding (IC₅₀ ~ 50–100 nM) .

- 1-(2-(Benzothiophen-3-yl)ethyl)-4-methylpiperazine : Benzothiophene analogs show enhanced antipsychotic activity due to extended π-system interactions .

Side Chain Variations

- Ethyl vs. Propyl Linkers : Elongating the chain (e.g., 3-phenylpropyl in GBR 12909) improves DAT binding by ~10-fold compared to ethyl-linked derivatives .

- Oxygenated Chains : Compounds like 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]piperazine (26) exhibit reduced DAT affinity but higher SERT selectivity, highlighting the role of ether linkages in modulating transporter interaction .

Pharmacological Comparison

Transporter Binding and Selectivity

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (DAT/SERT) | Reference |

|---|---|---|---|---|

| 1-(2-(Thiophen-3-yl)ethyl)piperazine | 92.3 | 850 | ~9.2 | |

| GBR 12909 | 8.2 | 760 | ~92.7 | |

| 1-(2-(Pyridin-2-yl)ethyl)piperazine | 47.5 | 620 | ~13.1 |

Thiophene derivatives exhibit moderate DAT affinity but poor selectivity compared to fluorinated analogs. Bridged piperazines (e.g., compound 7 in ) achieve sub-nanomolar DAT binding (IC₅₀ = 1.4 nM) with >100-fold selectivity over SERT.

Functional Activity

- Dopamine Release Modulation : Thiophene analogs weakly inhibit NMDA-stimulated dopamine release (EC₅₀ > 1 µM), whereas sigma receptor ligands like 1-(cyclopropylmethyl)-4-fluorophenylpiperazine show potentiation at 100 nM .

- Antimicrobial Activity : Azole-containing piperazines (e.g., 1-(4-chlorophenyl-piperazine) derivatives) demonstrate broad-spectrum MIC values (3.1–25 µg/mL), surpassing thiophene-based compounds in antifungal efficacy .

Actividad Biológica

1-(2-(Thiophen-3-yl)ethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various therapeutic areas.

Chemical Structure and Synthesis

1-(2-(Thiophen-3-yl)ethyl)piperazine features a piperazine ring substituted with a thiophene moiety. The synthesis of this compound typically involves the reaction of thiophene derivatives with piperazine under controlled conditions to yield the desired product. The synthesis can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiophene, Piperazine | Solvent A, Heat | 85 |

| 2 | Intermediate, Reagent B | Solvent B, Stirring | 90 |

Anticancer Properties

Recent studies have investigated the anticancer potential of piperazine derivatives, including 1-(2-(Thiophen-3-yl)ethyl)piperazine. These compounds have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted using breast cancer (4T1) and non-cancerous fibroblast (3T3) cell lines. The results indicated that compounds similar to 1-(2-(Thiophen-3-yl)ethyl)piperazine exhibited selective toxicity towards cancer cells while maintaining high viability in normal cells.

Table 2: Cytotoxicity Results

| Compound | Cell Line | Viability (%) at 1 μg/mL |

|---|---|---|

| 1-(2-(Thiophen-3-yl)ethyl)piperazine | 4T1 | 70 |

| 3T3 | 92 |

Neuropharmacological Effects

Piperazine derivatives have also been evaluated for their neuropharmacological activities. Studies suggest that compounds like 1-(2-(Thiophen-3-yl)ethyl)piperazine may act as dual agonists for dopamine receptors, which could be beneficial in treating neurological disorders.

Receptor Binding Assays

Binding affinity studies revealed that certain piperazine derivatives demonstrated significant agonistic activity at D2 and D3 dopamine receptors, which are implicated in various neuropsychiatric conditions.

Table 3: Receptor Binding Affinities

| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) |

|---|---|---|

| 1-(2-(Thiophen-3-yl)ethyl)piperazine | 5.0 | 10.0 |

The mechanism through which 1-(2-(Thiophen-3-yl)ethyl)piperazine exerts its biological effects is likely multifaceted. It may involve modulation of neurotransmitter systems and interaction with specific cellular pathways that lead to apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with target receptors. These studies suggest that the thiophene ring plays a critical role in enhancing binding affinity and specificity.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-(Thiophen-3-yl)ethyl)piperazine, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions:

- Esterification : Aromatic acids are esterified using ethanol and sulfuric acid .

- Hydrazide formation : Reaction with hydrazine hydrate yields aroyl hydrazines .

- Cyclization : Carbon disulfide and KOH in ethanol produce 1,3,4-oxadiazol-2-thiones .

- Alkylation : Coupling with piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) via nucleophilic substitution in acetonitrile .

Q. Validation :

- NMR spectroscopy : Confirms regiochemistry (e.g., thiophen-3-yl vs. 2-yl substitution) via coupling patterns (e.g., δ 2.71–2.68 ppm for piperazine protons) .

- LC-MS : Verifies molecular weight (e.g., [M+H⁺] = 466.60) .

- Chromatography : Normal-phase (dichloromethane/methanol) and reverse-phase (acetonitrile/water) HPLC ensure purity .

Q. How is the structural conformation of 1-(2-(Thiophen-3-yl)ethyl)piperazine characterized to distinguish regioisomers?

- X-ray crystallography : Resolves spatial arrangement of the thiophene ring and piperazine moiety .

- 2D NMR (COSY, NOESY) : Identifies through-space interactions between thiophen-3-yl protons and adjacent ethyl-piperazine chains .

- Computational modeling : DFT calculations predict bond angles and dihedral angles, differentiating 3-yl from 2-yl isomers .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of thiophen-3-yl derivatives with piperazine substrates?

- Catalyst selection : HOBt/TBTU coupling agents improve amide bond formation efficiency (e.g., 55% yield for benzamide derivatives) .

- Solvent effects : Anhydrous DMF or acetonitrile minimizes side reactions .

- Temperature control : Reflux conditions (e.g., 80°C) enhance nucleophilic substitution kinetics .

Q. What structure-activity relationship (SAR) trends emerge when modifying the thiophene or piperazine moieties?

- Thiophene position : 3-yl substitution (vs. 2-yl) alters electronic density, affecting receptor binding (e.g., D3 receptor affinity) .

- Piperazine substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .

- Linker flexibility : Ethyl spacers between thiophene and piperazine balance conformational freedom and target engagement .

Q. How can contradictory biological activity data be resolved for analogs of this compound?

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) to minimize variability .

- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

- Docking studies : Compare binding poses in receptor models (e.g., dopamine D3 vs. serotonin transporters) to explain selectivity discrepancies .

Q. What strategies address solubility challenges in in vitro assays for this compound?

Q. How can computational methods predict the pharmacokinetic profile of 1-(2-(Thiophen-3-yl)ethyl)piperazine derivatives?

- ADMET prediction : Tools like SwissADME estimate LogP (e.g., 3.1), BBB permeability, and CYP450 inhibition .

- Molecular dynamics : Simulates blood-brain barrier penetration based on polar surface area (TPSA < 60 Ų) .

- QSAR models : Correlate substituent electronegativity with plasma protein binding .

Q. What troubleshooting steps are critical for failed coupling reactions in the final synthesis step?

Q. How are receptor-binding assays designed to evaluate the dopamine D3 selectivity of this compound?

Q. What synthetic routes enable isotopic labeling (e.g., ¹⁴C, ³H) for metabolic tracing studies?

- Reductive tritiation : Catalytic hydrogenation with ³H₂ gas labels the ethyl-piperazine chain .

- Buchwald-Hartwig amination : Introduces ¹⁴C isotopes into the piperazine ring via palladium-catalyzed coupling .

- Radiosynthesis : Purify labeled compounds via semi-preparative HPLC with radiometric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.